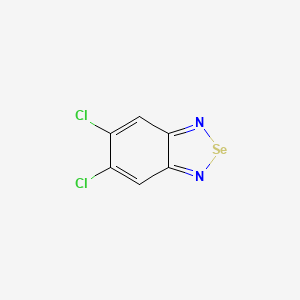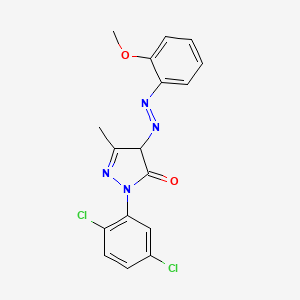
RCC-36 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
RCC-36 free base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
RCC-36 free base has been studied for its pharmacological actions, particularly in relation to its effects on the human urinary bladder muscle . It has shown potential as an antimuscarinic and calcium-antagonist agent, which makes it a candidate for the treatment of overactive bladder. Additionally, this compound has been compared with other antimuscarinic drugs in terms of its effects on human detrusor smooth muscle . Its applications in scientific research extend to the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of RCC-36 free base involves its interaction with muscarinic receptors and calcium channels. By blocking these receptors and channels, this compound can inhibit the contraction of smooth muscle in the urinary bladder, thereby reducing symptoms of overactive bladder . The molecular targets and pathways involved include the muscarinic acetylcholine receptors and voltage-gated calcium channels.
Vergleich Mit ähnlichen Verbindungen
RCC-36 free base is similar to other antimuscarinic and calcium-antagonist agents, such as terodiline and NS-21 . this compound has unique properties that distinguish it from these compounds. For example, while terodiline is associated with proarrhythmic activity due to its combined inhibition of potassium and calcium currents, this compound primarily inhibits L-type calcium currents without significantly affecting potassium currents . This makes this compound a potentially safer alternative for the treatment of overactive bladder.
Similar Compounds
- Terodiline
- NS-21
- Temiverine (parent compound)
Eigenschaften
CAS-Nummer |
146205-91-6 |
|---|---|
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3 |
InChI-Schlüssel |
BWTHWMSRTKTAFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)

